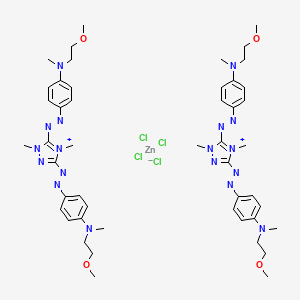

Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)

Beschreibung

Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2–) is a structurally complex ionic compound featuring a bis-azo-functionalized triazolium cation paired with a tetrachlorozincate dianion. The molecule’s core consists of a 1,4-dimethyl-1H-1,2,4-triazolium ring substituted with two azo-linked aromatic groups. Each azo group connects to a phenyl ring modified with a 2-methoxyethylmethylamino substituent, enhancing solubility in polar organic solvents. The tetrachlorozincate counterion stabilizes the cationic framework through electrostatic interactions, a common strategy in ionic liquid and coordination chemistry .

This compound’s design leverages the photophysical properties of azo dyes (e.g., reversible cis-trans isomerism under light) and the thermal stability of triazolium salts. Potential applications include optoelectronic materials, catalytic systems, or as a precursor for metal-organic frameworks (MOFs). However, its biological activity remains underexplored compared to structurally related agrochemical or pharmaceutical triazole derivatives .

Eigenschaften

CAS-Nummer |

85392-69-4 |

|---|---|

Molekularformel |

C48H68Cl4N18O4Zn |

Molekulargewicht |

1168.4 g/mol |

IUPAC-Name |

N-(2-methoxyethyl)-4-[[5-[[4-[2-methoxyethyl(methyl)amino]phenyl]diazenyl]-1,4-dimethyl-1,2,4-triazol-4-ium-3-yl]diazenyl]-N-methylaniline;tetrachlorozinc(2-) |

InChI |

InChI=1S/2C24H34N9O2.4ClH.Zn/c2*1-30(15-17-34-5)21-11-7-19(8-12-21)25-27-23-29-33(4)24(32(23)3)28-26-20-9-13-22(14-10-20)31(2)16-18-35-6;;;;;/h2*7-14H,15-18H2,1-6H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI-Schlüssel |

FGWDBHHJPYGZAM-UHFFFAOYSA-J |

Kanonische SMILES |

CN1C(=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CCOC)C)N=NC3=CC=C(C=C3)N(C)CCOC.CN1C(=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CCOC)C)N=NC3=CC=C(C=C3)N(C)CCOC.Cl[Zn-2](Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The triazolium ring is then introduced through a cyclization reaction. Finally, the tetrachlorozincate anion is incorporated by reacting the triazolium compound with zinc chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bis(3,5-bis((4-((2-Methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium)tetrachlorozinkat(2-) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Azogruppen können oxidiert werden, um Nitroverbindungen zu bilden.

Reduktion: Die Azogruppen können zu Aminen reduziert werden.

Substitution: Der Triazoliumring kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Natriumazid für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Umwandlungen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So würde beispielsweise die Oxidation der Azogruppen zu Nitroverbindungen führen, während die Reduktion zu Aminen führen würde.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Bis(3,5-bis((4-((2-Methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium)tetrachlorozinkat(2-) seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Azogruppen und Triazoliumringe können an verschiedenen Bindungsinteraktionen teilnehmen, darunter Wasserstoffbrückenbindungen, π-π-Stapelung und elektrostatische Wechselwirkungen. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren und anderen Proteinen modulieren, was zu den beobachteten biologischen Wirkungen führt.

Wirkmechanismus

The mechanism by which Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) exerts its effects involves its interaction with specific molecular targets. The azo groups and triazolium rings can participate in various binding interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its bis-azo-triazolium architecture. Key comparisons include:

2.1. Triazole Derivatives with Halogenated Aromatic Substituents

- Example: 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (). Structural Differences: Lacks azo groups and metal coordination; features dichlorophenoxy substituents. Synthesis: Achieved via hydrazide cyclization (65% yield), contrasting with the multi-step azo-coupling required for the target compound . Properties: Lower solubility in polar solvents due to hydrophobic dichlorophenoxy groups. Applications: Primarily explored in pharmaceutical research for antimicrobial or anti-inflammatory activity.

2.2. Triazine-Based Agrochemicals

- Example : Metsulfuron-methyl ().

- Structural Differences : Contains a sulfonylurea bridge and methoxy-methyl-triazine core instead of a triazolium ring.

- Function : Acts as a herbicide by inhibiting acetolactate synthase (ALS) in plants.

- Solubility : Moderately soluble in water, unlike the target compound’s preference for organic solvents .

2.3. Morpholino-Triazine Derivatives

- Example: 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid (). Structural Differences: Triazine core with morpholino and ureido substituents. Applications: Investigated for kinase inhibition in cancer therapy, highlighting the role of nitrogen-rich heterocycles in drug design .

Comparative Data Table

Key Research Findings

- Electronic Properties : The azo groups in the target compound enable π-π* transitions (λmax ~450 nm), making it suitable for dye-sensitized solar cells. This contrasts with triazine agrochemicals, which rely on hydrogen bonding for bioactivity .

- Coordination Chemistry: The tetrachlorozincate anion may facilitate Lewis acid catalysis, a feature absent in non-metallated triazoles like those in .

- Stability : Triazolium salts generally exhibit higher thermal stability compared to neutral triazoles, as seen in the decomposition temperatures (>250°C vs. 141–143°C) .

Biologische Aktivität

Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) (CAS No. 85392-69-4) is a complex organic compound notable for its unique combination of azo groups and triazolium rings. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential bioactive properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 1172.41 g/mol. Its structure includes:

- Azo Groups : These groups are known for their ability to undergo redox reactions.

- Triazolium Rings : These heterocycles are significant in medicinal chemistry for their diverse biological activities.

- Tetrachlorozincate Anion : This component may enhance the compound's solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological macromolecules such as proteins and nucleic acids. The mechanisms include:

- Binding Interactions : The azo groups and triazolium rings can form hydrogen bonds, π-π stacking interactions, and electrostatic interactions with target biomolecules.

- Enzyme Modulation : By interacting with specific enzymes or receptors, this compound may alter metabolic pathways or signaling cascades, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azo compounds similar to Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-). For instance:

- Cell Viability Assays : MTT assays conducted on various human cancer cell lines (e.g., A549 lung adenocarcinoma and DLD-1 colorectal adenocarcinoma) demonstrated significant cytotoxic effects at certain concentrations. The results indicated that these compounds could induce apoptosis as evidenced by increased caspase-3 levels .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Azo Compound A | A549 | 25 | Apoptosis induction |

| Azo Compound B | DLD-1 | 30 | Caspase activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits both antibacterial and antifungal activities:

- Antibacterial Tests : The compound showed effectiveness against Escherichia coli and Pseudomonas aeruginosa, suggesting potential as an alternative to conventional antibiotics .

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | Inhibitory | 15 µg/mL |

| P. aeruginosa | Inhibitory | 20 µg/mL |

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, the compound has been investigated for anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of related azo compounds:

- Synthesis of Azo-Thiazoles : A study synthesized various azo-thiazole derivatives and tested their anticancer activity against multiple cell lines. The results suggested that modifications in the azo moiety could enhance bioactivity .

- Molecular Modeling Studies : Computational studies have been performed to predict the binding affinities of these compounds to specific protein targets involved in cancer progression. These studies provide insights into how structural variations impact biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.